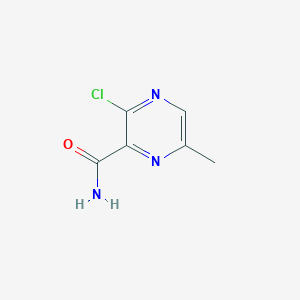
3-Chloro-6-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyrazine-2-carboxamide typically involves the chlorination of 6-methylpyrazine-2-carboxamide. One common method includes the reaction of 6-methylpyrazine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Methylpyrazine-2-carboxamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 3-amino-6-methylpyrazine-2-carboxamide.
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamines are commonly used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: 3-Amino-6-methylpyrazine-2-carboxamide.
Oxidation: 3-Chloro-6-carboxypyrazine-2-carboxamide.
Scientific Research Applications
3-Chloro-6-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes. The compound may also interact with nucleic acids, affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyrazine-2-carboxamide
- 6-Chloropyrazine-2-carboxamide
- 3-Methylpyrazine-2-carboxamide
Uniqueness
3-Chloro-6-methylpyrazine-2-carboxamide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activity .
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-6-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-5(7)4(10-3)6(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
GXGNZVBTVHGDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)


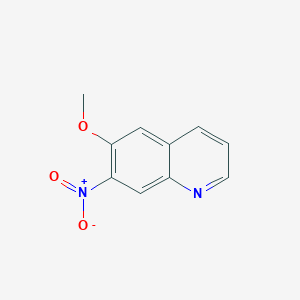
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)

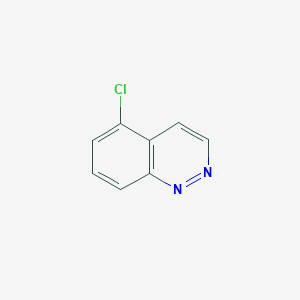
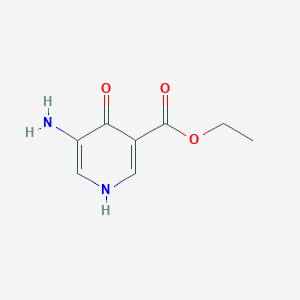
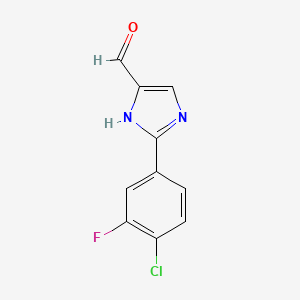
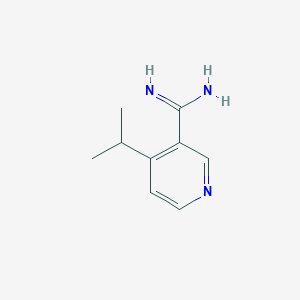
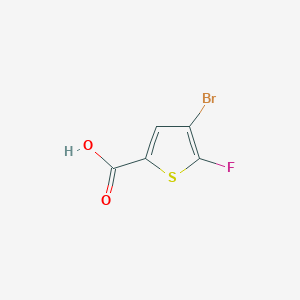

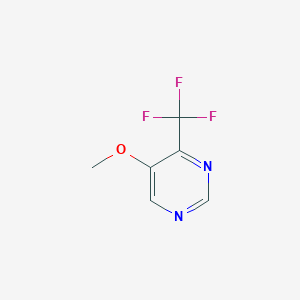
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
